4-fluoro-2-(1H-imidazol-1-yl)anisole
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)imidazole |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,1H3 |
InChI Key |
AYJMPCSLAHTIHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Fluorine and Imidazole/Benzimidazole Moieties
2-(4-Fluorophenyl)-1H-Benzo[d]imidazole (Compound 2)
- Structure : A benzimidazole core linked to a 4-fluorophenyl group.
- Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde in ethanol, yielding 92% purity after column chromatography .
- Key Differences: The benzimidazole ring (vs. The absence of a methoxy group reduces electron-donating effects compared to the target compound.
1-(4-Methoxyphenyl)-1H-Imidazole
Compounds with Varied Substituents
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b)
- Structure : Features a 4-fluorobenzyl group, an ethylthio substituent, and a formyl group.
- Properties : The formyl group enhances hydrogen-bonding capacity, while the ethylthio group increases lipophilicity (logP ≈ 2.5, estimated). IR data show a strong C=O stretch at 1661 cm⁻¹ .
- Comparison : Unlike the target compound, the formyl group may render this compound more reactive in nucleophilic addition reactions.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
Electronic and Spectroscopic Comparisons
- Fluorine Effects : The para-fluoro substituent in the target compound induces a strong electron-withdrawing effect, as evidenced by downfield shifts in ¹H NMR (e.g., aromatic protons at δ 7.4–7.8 ppm in related fluorinated imidazoles ).
- Methoxy Group : The methoxy group in anisole derivatives contributes to conformational stability, as shown in FT-IR and quantum chemical studies of 2-fluoroanisole .
Preparation Methods
Synthesis of 2-Bromo-4-fluoroanisole
The precursor 2-bromo-4-fluoroanisole is critical for this route. Key steps include:
-
Bromination of 4-fluoroanisole : Electrophilic bromination using Br₂ in the presence of FeBr₃ or AlBr₃ directs substitution to the ortho position relative to the methoxy group.
-
Alternative fluorination : Fluorination of 2-bromo-4-methoxyphenol via nucleophilic aromatic substitution (e.g., using CsF or 1,3-bis(2,6-diisopropylphenyl)-2,2-difluoroimidazole).
Example Protocol:
Coupling with Imidazole
Palladium-catalyzed amination enables direct introduction of the imidazole group.
Optimized Conditions:
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : tBuBrettPhos (4 mol%)
-
Base : Cs₂CO₃ (2.2 eq)
-
Solvent : Toluene or 1,4-dioxane
-
Temperature : 110°C, 12–24 h
Procedure:
Table 1: Key Parameters for Pd-Catalyzed Coupling
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand | tBuBrettPhos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Yield | 72–85% |
Nucleophilic Aromatic Substitution (NAS)
Direct Substitution with Imidazole
While less common due to low reactivity, NAS can proceed with strongly electron-deficient arenes.
Limitations:
Example Protocol:
-
2-Chloro-4-fluoroanisole (1.0 eq) and imidazole (3.0 eq) are heated in DMF at 160°C for 48 h.
Reductive Amination Pathways
Ketone Intermediate Approach
Inspired by the synthesis of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, this method involves:
Challenges:
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed coupling | 85% | High regioselectivity, scalability | Requires brominated precursor |
| NAS | <30% | Simple reagents | Low yield, harsh conditions |
| Reductive amination | 40% | Avoids halogenation | Multi-step, complex purification |
Experimental Optimization Insights
Q & A
Q. What are the common synthetic routes for 4-fluoro-2-(1H-imidazol-1-yl)anisole, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated aryl halides may react with imidazole derivatives under basic conditions (e.g., sodium hydride in DMF) to introduce the imidazole moiety. Optimization includes varying solvents (e.g., DMSO for high polarity), temperature (reflux conditions), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions and purity.
- IR : Identifies functional groups like C-F (1100–1000 cm) and imidazole ring vibrations.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing interactions. High-resolution data collection (e.g., synchrotron sources) minimizes refinement errors .
Q. What in vitro assays are used to evaluate its biological activity (e.g., antimicrobial)?
- Minimum Inhibitory Concentration (MIC) : Tested against bacterial/fungal strains (e.g., Candida albicans) via broth microdilution.
- Enzyme inhibition assays : Target-specific assays (e.g., cytochrome P450) using fluorogenic substrates.
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict its binding affinity to therapeutic targets?
Docking studies (AutoDock, Schrödinger) model interactions with targets like COX-2. For example, the fluorophenyl group may occupy hydrophobic pockets, while the imidazole interacts with catalytic residues. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. What structural modifications enhance its antifungal efficacy, and how are SAR studies designed?
- Modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the anisole ring improves membrane penetration.
- SAR workflow : Synthesize analogs, test bioactivity, and correlate substituent effects with logP and MIC values. For instance, sertaconazole derivatives show enhanced activity via benzothiophene ether linkages .
Q. How do researchers resolve contradictions in crystallographic or bioactivity data?
- Crystallography : Cross-validate SHELX-refined structures with Hirshfeld surface analysis to detect packing anomalies.
- Bioactivity : Replicate assays under standardized conditions (e.g., CLSI guidelines) and use statistical tools (e.g., ANOVA) to assess variability. Contradictions may arise from polymorphic forms or solvent effects .
Q. What strategies are employed to optimize its pharmacokinetic properties (e.g., metabolic stability)?
- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl moieties to enhance bioavailability.
- Microsomal stability assays : Incubate with liver microsomes and quantify metabolites via LC-MS. Fluorine substituents often reduce oxidative metabolism .
Methodological Guidance
Q. How to design a high-throughput screening (HTS) pipeline for imidazole derivatives?
- Library synthesis : Use parallel synthesis (e.g., 96-well plates) with automated liquid handling.
- Screening : Employ fluorescence-based assays (e.g., ATPase activity) and robotic plate readers.
- Data analysis : Apply machine learning (e.g., random forest) to prioritize hits based on IC and ADMET profiles .
Q. What protocols ensure reproducibility in synthetic procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
